

A Technical Guide to the Commercial Availability of 3-(1-Piperidinyl)propylamine

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Compound of Interest

Compound Name: *3-(Piperidin-1-yl)propan-1-amine*

Cat. No.: B1294436

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Audience: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the commercial availability, procurement, and synthesis of 3-(1-piperidinyl)propylamine (CAS No: 3529-08-6). This diamine is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its supply chain critical for research and development.

Commercial Suppliers and Product Specifications

3-(1-Piperidinyl)propylamine is a readily available chemical offered by numerous global suppliers. It is typically sold in various purity grades, from technical grade for general applications to high-purity grades (>97%) required for pharmaceutical synthesis and analytical standards. The compound is listed by major chemical distributors as well as specialized synthesis labs.

Key suppliers include large, well-known companies such as Sigma-Aldrich, TCI Chemicals, and Oakwood Chemical, alongside other suppliers like ChemScene and AK Scientific, Inc.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#). This broad supplier base ensures a stable and competitive market, facilitating reliable procurement for both small-scale research and large-scale manufacturing.

To aid in procurement decisions, the following table summarizes key quantitative data for 3-(1-piperidinyl)propylamine from a selection of commercial suppliers.

Parameter	Supplier: Sigma-Aldrich	Supplier: TCI Chemicals	Supplier: ChemScene	Supplier: Oakwood Chemical
CAS Number	3529-08-6	3529-08-6	3529-08-6[3]	3529-08-6[2]
Molecular Formula	C ₈ H ₁₈ N ₂	C ₈ H ₁₈ N ₂	C ₈ H ₁₈ N ₂ [3]	C ₈ H ₁₈ N ₂ [2]
Molecular Weight	142.24 g/mol [5]	142.24 g/mol	142.24 g/mol [3]	142.24 g/mol
Stated Purity	95%	>98.0% (GC)[4]	≥97%[3]	Not Specified
Synonyms	3-(1-piperidinyl)propyl amine	3-(Piperidin-1-yl)propan-1-amine	N-AMINOPROPYL PIPERIDINE[3]	3-Piperidinopropylamine[2]

Procurement and Sourcing Logic

The process of acquiring 3-(1-piperidinyl)propylamine for research or development follows a standard chemical procurement workflow. This ensures that the material meets the required specifications for quality, purity, and documentation, which is especially critical for drug development applications.

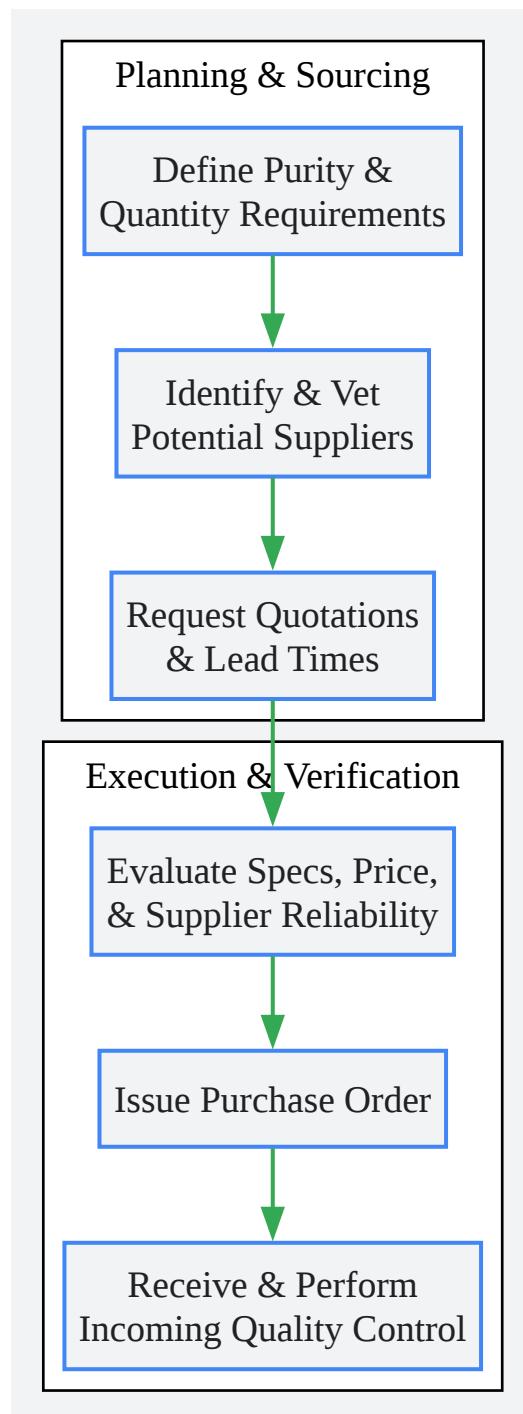
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Figure 1: Standard workflow for sourcing chemical reagents and intermediates.

Representative Experimental Protocols

Understanding the synthesis of 3-(1-piperidinyl)propylamine provides insight into potential impurities and informs quality control strategies. A common and industrially scalable method involves a two-step process: the cyanoethylation of piperidine followed by the reduction of the resulting nitrile.

This reaction is a Michael addition of piperidine to acrylonitrile.

- Materials: Piperidine, Acrylonitrile, Ethanol (solvent).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 eq) in ethanol.
 - Cool the solution in an ice bath to 0-5 °C.
 - Slowly add acrylonitrile (1.05 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
 - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
 - Stir the reaction mixture for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
 - Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 3-(piperidin-1-yl)propanenitrile, can be purified by vacuum distillation or used directly in the next step.

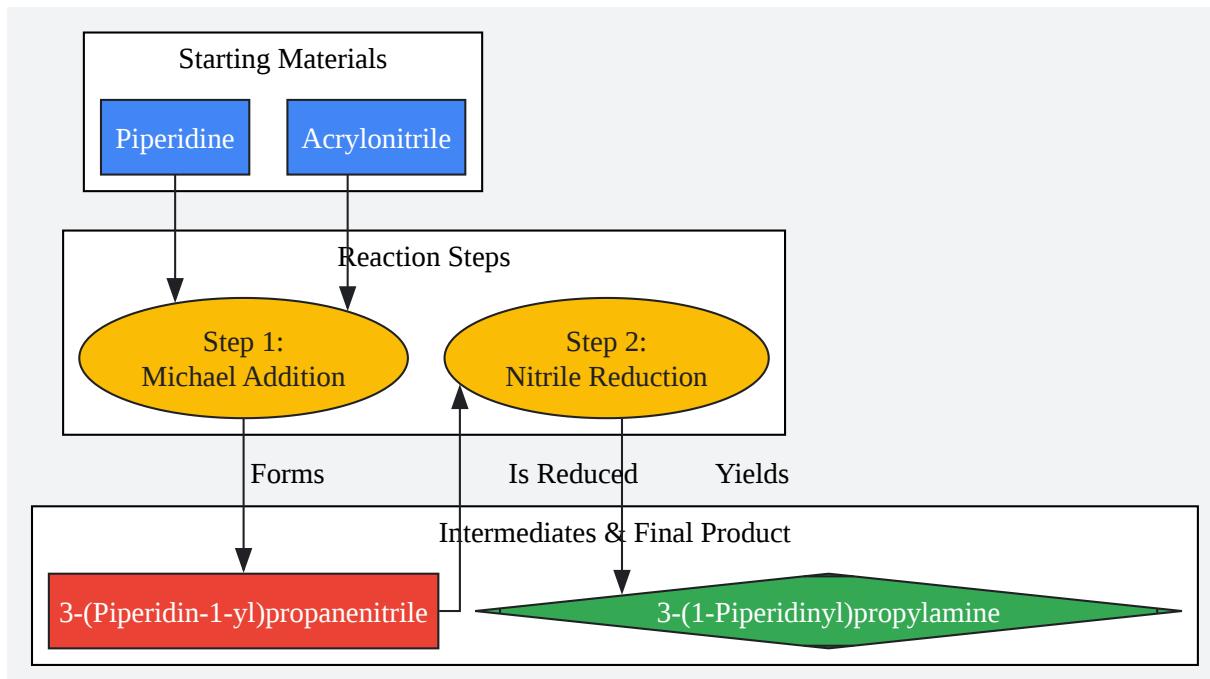
The nitrile intermediate is reduced to the primary amine to yield the final product. Catalytic hydrogenation is a common method.

- Materials: 3-(Piperidin-1-yl)propanenitrile, Raney Nickel (catalyst), Methanol or Ethanol (solvent), Hydrogen gas.
- Procedure:

- Charge a high-pressure hydrogenation vessel (autoclave) with 3-(piperidin-1-yl)propanenitrile and a suitable solvent such as methanol or ethanol.
- Carefully add Raney Nickel catalyst (typically 5-10% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary) and begin vigorous stirring.
- Heat the reaction mixture to 40-60 °C. The reaction is exothermic and may require cooling to maintain the target temperature.
- Monitor the reaction by observing hydrogen uptake. Once hydrogen consumption ceases, the reaction is typically complete (usually within 4-12 hours).
- Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst is pyrophoric and must be kept wet with solvent at all times.
- Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is crude 3-(1-piperidinyl)propylamine.
- Purify the crude product by vacuum distillation to obtain the final product with high purity.

Visualization of Core Synthesis Pathway

The logical flow of the primary synthesis route is visualized below, highlighting the transformation from readily available starting materials to the final propylamine product.



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Figure 2: Common industrial synthesis pathway for 3-(1-piperidinyl)propylamine.

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